molecular formula C17H18N2O5 B11703002 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol

Cat. No.: B11703002
M. Wt: 330.33 g/mol
InChI Key: OGWHVIUUDMEZJC-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of a Schiff base, which is a functional group that contains a nitrogen atom double-bonded to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol typically involves the condensation reaction between an aldehyde and an amine. One common method involves the reaction of 2-hydroxy-5-propylbenzaldehyde with 6-methoxy-4-nitroaniline in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate, which is then filtered and washed with methanol to yield the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol involves its interaction with various molecular targets. The Schiff base functional group can form coordination complexes with metal ions, which can enhance its reactivity and biological activity. The hydroxyl and nitro groups can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
  • 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol
  • 2-{(E)-[(2-hydroxy-3-methoxyphenyl)imino]methyl}-6-methoxyphenol

Uniqueness

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

2-[(2-hydroxy-5-propylphenyl)iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C17H18N2O5/c1-3-4-11-5-6-15(20)14(7-11)18-10-12-8-13(19(22)23)9-16(24-2)17(12)21/h5-10,20-21H,3-4H2,1-2H3

InChI Key

OGWHVIUUDMEZJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O

Origin of Product

United States

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